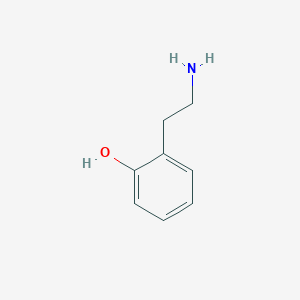

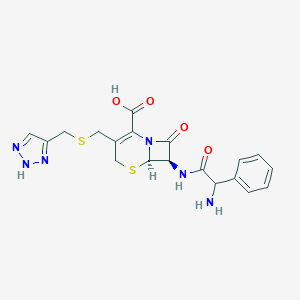

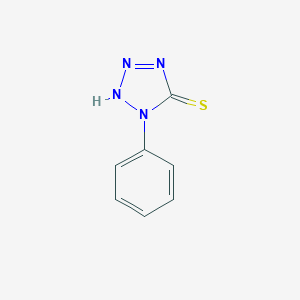

![molecular formula C21H21NO7 B125526 (3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one CAS No. 68353-55-9](/img/structure/B125526.png)

(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

Vue d'ensemble

Description

The compound “(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one” is also known as Noscapine . It is a benzylisoquinoline alkaloid obtained from plants of the Papaveraceae family . It is primarily used for its antitussive (cough-suppressing) effects .

Molecular Structure Analysis

The molecular formula of this compound is C22H23NO7 . It has a molecular weight of 413.4 . The structure includes a benzylisoquinoline backbone, which is a common structural motif in many natural products .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 106.5±0.3 cm3, and a molar volume of 310.2±3.0 cm3 . Its surface tension is 50.4±3.0 dyne/cm, and it has a polarizability of 42.2±0.5 10-24 cm3 .Applications De Recherche Scientifique

Metabolism and Disposition

- The compound shows significant relevance in the study of drug metabolism and disposition. For instance, in a study on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, it was revealed that the drug and its hemiaminal metabolite, resulting from oxidation of the benzofuran ring, were the principal circulating components in plasma extracts. This highlights the importance of understanding the metabolic pathways and disposition of complex compounds in drug development (Renzulli et al., 2011).

Metabolic Pathways and Transformation

- Studies on benzbromarone, a uricosuric drug, have shown that it undergoes successive oxidation of the ethyl side chain and hydroxylation of the benzofuran ring, followed by methylation of one of the hydroxy groups. This understanding of the metabolic pathways and transformations is crucial for predicting the behavior of drugs and their interactions within the human body (Maurer & Wollenberg, 1990).

Clinical Trials and Efficacy Evaluation

- The compound's structural features are pertinent in clinical trials and efficacy evaluations. For instance, an oral 8-aminoquinoline derivative was assessed in the treatment of kala azar, and the trial's outcomes provided insights into dosage effectiveness and potential for future research and applications (Sherwood et al., 1994).

Pharmacodynamics and Toxicity Studies

- Understanding the pharmacodynamics and potential toxicity of compounds with structural similarities is crucial. For instance, the study on acute toxicity associated with the recreational use of the novel psychoactive benzofuran 5-MAPB emphasized the importance of evaluating the effects, risks, and kinetic properties of such compounds (Hofer et al., 2017).

Propriétés

IUPAC Name |

(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)18-11-4-5-12(25-2)17(23)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJAAVPMLXDHF-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)O)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)O)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

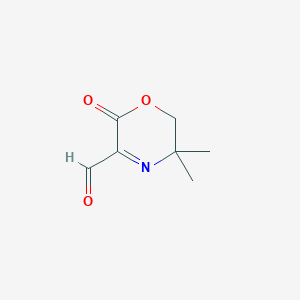

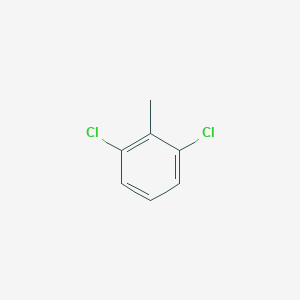

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)